Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane
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Overview
Description
Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane is an organotin compound characterized by the presence of two butyl groups and two octadecatrienoyloxy groups attached to a tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane typically involves the reaction of dibutyltin oxide with octadecatrienoic acid. The reaction is carried out under inert atmosphere conditions to prevent oxidation and is usually performed in an organic solvent such as toluene. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II) species.
Substitution: The butyl and octadecatrienoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Biology: The compound’s potential biological activity is being explored, including its use as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and as a stabilizer in the manufacture of plastics.
Mechanism of Action
The mechanism of action of Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form complexes with metal ions and organic molecules, influencing various biochemical pathways. Its ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane: Similar in structure but with two double bonds instead of three.
Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane: Another related compound with different degrees of unsaturation.
Uniqueness
Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane is unique due to its specific arrangement of double bonds and the presence of three conjugated double bonds in the octadecatrienoyloxy groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
95873-60-2 |
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Molecular Formula |
C44H76O4Sn |
Molecular Weight |
787.8 g/mol |
IUPAC Name |
[dibutyl-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxystannyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/2C18H30O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-,7-6-,10-9-;;; |
InChI Key |
HYKKXQXORJKATQ-VMTDMSJFSA-L |
Isomeric SMILES |
CCCC[Sn](OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)CCCC |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
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